Technical Documentation Center

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde
  • CAS: 883522-93-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Physical Properties of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde

Executive Summary In contemporary medicinal chemistry and drug development, the functionalization of the indole core remains a cornerstone for discovering novel kinase inhibitors, CNS-active agents, and antimicrobial com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the functionalization of the indole core remains a cornerstone for discovering novel kinase inhibitors, CNS-active agents, and antimicrobial compounds. 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde (CAS: 883522-93-8)[1] is a highly specialized, multi-substituted heterocyclic building block. The strategic placement of a trifluoromethyl group at C4 and a chlorine atom at C7 heavily modulates the electronic landscape and steric environment of the indole nucleus, while the C2-carbaldehyde provides a versatile electrophilic handle for downstream synthetic elaboration.

This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating protocol for its regioselective synthesis.

Molecular Architecture & Physicochemical Profile

The physical properties of this compound are dictated by the interplay between the electron-rich indole core and its strongly electron-withdrawing substituents. The presence of the -CF3 group significantly increases the topological polar surface area (TPSA) and lipophilicity (LogP), making derivatives of this scaffold highly permeable in biological systems.

Table 1: Physicochemical Properties
PropertyValueSource / Causality
CAS Number 883522-93-8Verified Registry[1],[2]
Molecular Formula C10H5ClF3NOStandard Composition[1]
Molecular Weight 247.61 g/mol Mass Spectrometry Target[2]
Physical State Solid (Powder)Typical for halogenated indole-2-carbaldehydes.
Hydrogen Bond Donors 1 (Indole N-H)Crucial for target protein hinge-binding.
Hydrogen Bond Acceptors 4 (Carbonyl O, F × 3)Enhances aqueous solvation dynamics.

Electronic Causality: Substituent Effects on the Indole Core

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is valuable in drug design. The molecule is not merely a scaffold; it is a finely tuned pharmacophore.

  • C4-Trifluoromethyl (-CF3): The -CF3 group exerts a powerful inductive electron-withdrawing effect (-I). By pulling electron density away from the aromatic system, it deactivates the carbocycle toward oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby increasing the biological half-life of downstream drug candidates.

  • C7-Chloro (-Cl): Positioned adjacent to the indole nitrogen, the bulky chlorine atom provides steric shielding to the N-H bond. This shielding modulates the pKa of the indole, making the N-H a stronger hydrogen bond donor. Furthermore, the polarizable chlorine atom introduces the potential for highly directional halogen bonding with backbone carbonyls in protein binding pockets.

  • C2-Carbaldehyde (-CHO): The C2 position is less naturally nucleophilic than the C3 position. Placing the reactive aldehyde here allows for the synthesis of complex architectures (via reductive amination, Wittig olefination, or Knoevenagel condensation) while leaving the C3 position open for subsequent electrophilic aromatic substitution or cross-coupling[3].

SAR Molecule 7-Chloro-4-(trifluoromethyl) -1H-indole-2-carbaldehyde (Core Scaffold) CF3 C4-Trifluoromethyl (-CF3) • Increases Lipophilicity • Enhances Metabolic Stability • Inductive Electron Withdrawal Molecule->CF3 Cl C7-Chloro (-Cl) • Halogen Bonding Potential • Steric Shielding of N-H • Modulates pKa Molecule->Cl CHO C2-Carbaldehyde (-CHO) • Reactive Electrophile • Hydrogen Bond Acceptor • Precursor for Amines/Alkenes Molecule->CHO

Caption: Pharmacophore mapping and substituent electronic effects.

Synthetic Methodology: Regioselective C2-Formylation

A common pitfall in indole functionalization is attempting a standard Vilsmeier-Haack formylation (POCl3/DMF) to yield a C2-aldehyde. Because the C3 position of the indole is the most nucleophilic site (acting as an enamine), Vilsmeier-Haack conditions predominantly yield the C3-carbaldehyde[3].

To achieve strict C2-regioselectivity , a Directed Ortho-Lithiation strategy must be employed[4]. The following protocol utilizes N-protection followed by C2-lithiation and an electrophilic quench with N,N-Dimethylformamide (DMF)[5].

Self-Validating Experimental Protocol

Phase 1: N-Protection (Directing Group Installation)

  • Action: Dissolve 7-Chloro-4-(trifluoromethyl)-1H-indole (1.0 eq) in anhydrous THF at 0°C under an argon atmosphere. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 minutes, then add Benzenesulfonyl chloride (PhSO2Cl, 1.1 eq) dropwise.

  • Causality: The N-H proton is highly acidic. Protecting it with a bulky, electron-withdrawing sulfonyl group prevents the consumption of two equivalents of organolithium in the next step and sterically/electronically directs the subsequent lithiation strictly to the C2 position.

  • System Validation: The immediate evolution of H2 gas (bubbling) upon NaH addition visually confirms the successful deprotonation of the indole N-H bond.

Phase 2: Regioselective C2-Lithiation

  • Action: Cool the protected indole solution to -78°C using a dry ice/acetone bath. Dropwise add Lithium Diisopropylamide (LDA, 1.1 eq) or n-Butyllithium (n-BuLi). Stir strictly at -78°C for 1 hour[4].

  • Causality: Temperature control is paramount. Organolithium species are violently reactive; maintaining -78°C prevents unwanted nucleophilic attack on the THF solvent or intermolecular self-condensation, ensuring exclusive deprotonation at the C2 carbon[4].

  • System Validation: A distinct color shift (typically to a deep yellow or orange) indicates the successful formation of the C2-lithio intermediate.

Phase 3: Electrophilic Quench & Hydrolysis

  • Action: Add anhydrous DMF (1.5 eq) dropwise at -78°C. Allow the reaction to slowly warm to room temperature over 2 hours. Quench by pouring into saturated aqueous NH4Cl[5].

  • Causality: DMF acts as a formyl cation equivalent. The initial nucleophilic attack forms a stable tetrahedral lithium hemiaminal intermediate. This intermediate is stable at low temperatures, which elegantly prevents a second equivalent of the lithio-indole from attacking the newly formed carbonyl[5]. The mild acidic protons from NH4Cl collapse the hemiaminal into the desired aldehyde without causing polymerization[6].

  • System Validation: TLC analysis (Hexanes:EtOAc 3:1) will show the complete consumption of the starting material and the emergence of a highly UV-active, more polar spot corresponding to the product.

(Note: The N-phenylsulfonyl protecting group is subsequently removed using Tetrabutylammonium fluoride (TBAF) in THF or mild basic hydrolysis to yield the final 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde).

G Start 7-Chloro-4-(trifluoromethyl)-1H-indole Step1 1. N-Protection (e.g., PhSO2Cl) Base (NaH), THF, 0°C Start->Step1 Step2 2. C2-Directed Lithiation LDA or n-BuLi, THF, -78°C Step1->Step2 N-Protected Indole Step3 3. Formylation Quench Anhydrous DMF, -78°C to RT Step2->Step3 C2-Lithio Species Step4 4. Deprotection & Hydrolysis Aq. NaOH or TBAF Step3->Step4 C2-Formyl Intermediate Product 7-Chloro-4-(trifluoromethyl) -1H-indole-2-carbaldehyde Step4->Product

Caption: Regioselective C2-formylation synthetic workflow via directed lithiation.

Analytical Validation Parameters

To verify the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The electron-withdrawing nature of the C4 and C7 substituents will heavily influence the chemical shifts.

Table 2: Analytical Validation (Expected 1H NMR at 400 MHz, CDCl3)
Proton AssignmentExpected Shift (δ, ppm)MultiplicityCausality / Note
C2-CHO 9.80 – 10.10Singlet (1H)Highly deshielded by the carbonyl oxygen; diagnostic for formylation[6].
N-H 8.80 – 9.20Broad Singlet (1H)Exchangeable with D2O; shifted downfield due to hydrogen bonding and C7-Cl proximity[6].
C5-H / C6-H 7.40 – 7.80Doublets (2H, J ≈ 8 Hz)Aromatic ortho-coupling; heavily deshielded by the adjacent -CF3 and -Cl groups.
C3-H 7.20 – 7.40Singlet (1H)Diagnostic for C2-substitution. If formylation occurred at C3, this singlet would be absent[3].

References

  • 7-CHLORO-4-(TRIFLUOROMETHYL)
  • Source: 1int.co.
  • Synthesis of 3-bromo-1H-indole-2-carbaldehyde from Indole: A Technical Guide Source: BenchChem URL
  • Optimizing Reaction Conditions for 3-bromo-1H-indole-2-carbaldehyde Synthesis Source: BenchChem URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Synthesis and Biological Evaluation of Achiral Indole-Substituted Titanocene Dichloride Derivatives Source: PMC / NIH URL

Sources

Protocols & Analytical Methods

Method

Application Note: Knoevenagel Condensation of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde

Executive Summary Indole-2-carbaldehyde derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as precursors for anticancer, antimicrobial, and anti-inflammatory agents (1)[1]. The specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-2-carbaldehyde derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as precursors for anticancer, antimicrobial, and anti-inflammatory agents (1)[1]. The specific analog, 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde , introduces profound electronic and steric modifications to the core structure. The incorporation of a trifluoromethyl (-CF₃) group at the C4 position and a chlorine (-Cl) atom at the C7 position significantly enhances the lipophilicity and metabolic stability of the resulting pharmacophores. This application note details the mechanistic rationale, optimized protocols, and expected yields for utilizing this specialized substrate in Knoevenagel condensations to generate biologically active α,β-unsaturated carbonyl compounds.

Mechanistic Rationale & Structural Advantages

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an olefin (2)[2].

  • Electronic Activation & Causality: The -CF₃ group is strongly electron-withdrawing via both inductive and hyperconjugative effects, while the C7 chlorine atom exerts a strong inductive electron-withdrawing effect. These groups synergistically deplete electron density from the indole core. Consequently, the electrophilicity of the C2-aldehyde carbon is substantially increased compared to unsubstituted indole-2-carbaldehydes. This thermodynamic shift accelerates the initial nucleophilic attack by the carbanion, reducing required reaction times and increasing overall yields.

  • Causality in Solvent Selection: Ethanol is selected as the primary solvent for these protocols. At reflux (78°C), ethanol fully solubilizes both the starting materials and the intermediate aldol adduct. However, the final dehydrated α,β-unsaturated product is highly conjugated, rigid, and planar, which drastically reduces its solubility in cold ethanol. This differential solubility drives the reaction forward via Le Chatelier's principle—as the product forms, it precipitates, preventing reverse reactions and allowing for simple isolation without the need for complex column chromatography.

Reaction Logic & Mechanistic Pathway

G A 7-Chloro-4-(CF3)-1H-indole-2-carbaldehyde (Highly Electrophilic C2-Aldehyde) E Nucleophilic Addition (Aldol-type Intermediate) A->E Electrophilic Target B Active Methylene Compound (e.g., Malononitrile) D Carbanion Generation (Deprotonation of Methylene) B->D C Base Catalyst (Piperidine or Ag@TiO2) C->D Catalyzes D->E F Dehydration (-H2O) (Driven by Extended Conjugation) E->F G α,β-Unsaturated Indole Derivative (Target Pharmacophore) F->G

Mechanistic logic of the Knoevenagel condensation with highly electrophilic indole-2-carbaldehydes.

Experimental Protocols

The following protocols outline self-validating methodologies for the condensation reaction. The inclusion of in-process controls (TLC) and specific workup triggers ensures reproducible and trustworthy outcomes.

Protocol A: Standard Homogeneous Catalysis (Piperidine)

This is the classical approach, ideal for rapid library synthesis of antimicrobial and anticancer precursors (3)[3].

  • Reagents: 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde (1.0 eq, 1.0 mmol), Active Methylene (e.g., Malononitrile) (1.1 eq, 1.1 mmol), Piperidine (0.1 eq, 0.1 mmol), Absolute Ethanol (10 mL).

  • Step 1: Initiation. In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the indole-2-carbaldehyde and the active methylene compound in 10 mL of absolute ethanol.

  • Step 2: Catalysis. Add piperidine dropwise. Causality Check: The solution may immediately undergo a color change (typically deepening to yellow/orange), indicating the formation of the highly conjugated enolate/carbanion species.

  • Step 3: Reflux & Self-Validation. Attach a reflux condenser and heat the mixture to 78°C. Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The reaction is self-validating when the starting aldehyde spot (UV active, typically Rf ~0.6) completely disappears, replaced by a lower Rf product spot.

  • Step 4: Isolation. Once complete (typically 1-2 hours), remove the flask from heat and cool to 0°C in an ice bath. The target α,β-unsaturated compound will precipitate out of the solution.

  • Step 5: Purification. Filter the precipitate under vacuum. Wash the filter cake with 2 x 5 mL of ice-cold ethanol to remove residual piperidine and unreacted active methylene. Dry under high vacuum.

Protocol B: Heterogeneous Green Catalysis (Ag@TiO₂ Nanocomposites)

Recent advancements highlight the use of Ag@TiO₂ nanocomposites for Knoevenagel condensations of halogenated indole-2-carbaldehydes, offering excellent catalyst recyclability and mild conditions (2)[2].

  • Reagents: Indole substrate (1.0 eq, 1.0 mmol), Active Methylene (1.3 eq, 1.3 mmol), Ag@TiO₂ catalyst (15-20 mg/mmol), Ethanol (10 mL).

  • Step 1: Activation. Combine all reagents in a reaction vessel. Causality Check: The TiO₂ acts as a Lewis acid, coordinating to the aldehyde oxygen to further increase its electrophilicity, while basic sites on the composite deprotonate the active methylene (4)[4].

  • Step 2: Heating. Stir at 60°C for 1 hour.

  • Step 3: Catalyst Recovery. Dilute with 10 mL Ethyl Acetate to fully solubilize the product. Filter the mixture through a Celite pad or use centrifugation to recover the Ag@TiO₂ catalyst (which can be washed and reused up to 5 times).

  • Step 4: Concentration. Evaporate the filtrate under reduced pressure to yield the crude product, which can be recrystallized from ethanol.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Mixing Substrate + Methylene + Catalyst in EtOH Step2 2. Reflux / Heating 60-78°C, 1-2 Hours Step1->Step2 Step3 3. Reaction Monitoring TLC (Hexane:EtOAc) Step2->Step3 Step4 4. Precipitation Cool to 0°C (Ice Bath) Step3->Step4 Step5 5. Filtration & Washing Cold EtOH / Water Step4->Step5 Step6 6. Drying & Analysis Vacuum Desiccation & NMR Step5->Step6

Step-by-step experimental workflow for the Knoevenagel condensation and product isolation.

Quantitative Data: Expected Reaction Profiles

The following table summarizes the expected reaction times and yields when reacting 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde with various active methylene compounds using the optimized Piperidine/EtOH protocol. The strong electron-withdrawing nature of the substrate generally ensures high yields and rapid kinetics, which is critical for cascade reaction strategies targeting complex indole polycycles (5)[5].

Active Methylene CompoundCatalystTemp (°C)Time (h)Expected Yield (%)Product Characteristics
Malononitrile Piperidine (0.1 eq)781.088 - 94Yellow/Orange solid, highly crystalline
Ethyl Cyanoacetate Piperidine (0.1 eq)781.582 - 89Pale yellow solid, E/Z isomer mixture possible
Cyanoacetamide Piperidine (0.1 eq)782.080 - 85Yellow solid, high melting point
Barbituric Acid Piperidine (0.1 eq)782.575 - 82Deep orange/red solid, poor solubility
Acetylacetone Ag@TiO₂ (20 mg)601.090 - 95Light yellow solid, easily recrystallized

Note: Yields are based on analogous halogenated indole-2-carbaldehyde condensations reported in the literature.

References

  • Ag@TiO₂ Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation Source: ACS Omega / PMC URL:[Link]

  • Cascade reaction based synthetic strategies targeting biologically intriguing indole polycycles Source: RSC Publishing URL:[Link]

  • Synthesis of some heterocyclic compounds derived from indole as antimicrobial agents Source: Taylor & Francis URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Purpose: To provide a comprehensive, self-validating technical guide for executing palladium-catalyzed cross-coupling reaction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Purpose: To provide a comprehensive, self-validating technical guide for executing palladium-catalyzed cross-coupling reactions on a highly functionalized, electronically complex indole scaffold.

Mechanistic Causality & Substrate Nuances

Successfully executing a cross-coupling reaction on 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde requires navigating three distinct electronic and steric challenges inherent to the molecule's architecture.

Electronic Activation of the C7-Cl Bond

The carbon-chlorine bond is traditionally recalcitrant to oxidative addition by Pd(0) compared to bromides or iodides. However, in this specific substrate, the strongly electron-withdrawing 4-trifluoromethyl group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the indole ring. This electronic modulation activates the C7-Cl bond, facilitating the rate-limiting oxidative addition step[1].

Mitigating Catalyst Poisoning by the Unprotected Indole N-H

Unprotected indoles are notorious for coordinating to palladium centers, leading to catalyst poisoning, off-target N-arylation, and reaction stalling[1]. To circumvent this without invoking protecting group chemistry (e.g., Boc or Ts), the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) is mandatory. The steric bulk of XPhos prevents the formation of off-cycle Pd-indole complexes and heavily disfavors unwanted N-arylation, funneling the catalytic cycle strictly toward C-C bond formation[2].

Preserving the 2-Carbaldehyde Motif

The 2-carbaldehyde group is highly electrophilic. Employing strong bases like sodium tert-butoxide (NaOtBu)—standard in many Buchwald-Hartwig aminations—will trigger deleterious side reactions, including Cannizzaro-type disproportionation or aldol condensations. Therefore, mild bases such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) must be utilized. These bases provide sufficient alkalinity to activate the boronic acid or amine for transmetalation while preserving the structural integrity of the aldehyde[3].

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the Suzuki-Miyaura coupling of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde with phenylboronic acid, demonstrating the causality behind the selected protocol.

EntryCatalyst System (2 mol%)Base (2.0 eq)SolventTemp (°C)Conversion (%)Mechanistic Observation / Notes
1Pd(OAc)2 / PPh3K2CO3Dioxane/H2O90< 5%Poor oxidative addition into C-Cl; ligand insufficiently electron-rich.
2Pd2(dba)3 / dppfK3PO4Dioxane/H2O9025%Sluggish reaction; catalyst poisoning by indole N-H observed.
3XPhos Pd G2NaOtBuTHF8040%Rapid aldehyde degradation; complex mixture formed.
4XPhos Pd G2 K3PO4 Dioxane/H2O 80 > 95% Clean conversion; aldehyde and indole N-H remain fully intact.
5RuPhos Pd G2K3PO4Dioxane/H2O8088%Good conversion, but slight homocoupling side-product detected.

Process Workflows & Catalytic Cycles

CatalyticCycle Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition Activated by 4-CF3 Pd0->OxAdd 7-Chloroindole PdII Pd(II) Complex Ar-Pd(L)-Cl OxAdd->PdII TransMet Transmetalation Base-Mediated PdII->TransMet Boronic Acid PdII_TM Pd(II) Complex Ar-Pd(L)-Ar' TransMet->PdII_TM RedElim Reductive Elimination C-C Bond Formation PdII_TM->RedElim RedElim->Pd0 Product

Catalytic cycle of Pd-catalyzed Suzuki coupling highlighting the 4-CF3 activation effect.

Workflow Prep 1. Preparation Anhydrous Setup React 2. Reaction 80°C, Mild Base Prep->React Monitor 3. IPC LC-MS/TLC React->Monitor Workup 4. Workup Aqueous Extract Monitor->Workup Purify 5. Purification Flash Silica Workup->Purify Validate 6. Validation NMR & HRMS Purify->Validate

Self-validating experimental workflow for palladium-catalyzed cross-coupling reactions.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura C-C Cross-Coupling

Objective: Formation of a C7-Aryl bond using phenylboronic acid.

Materials:

  • 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 (Precatalyst, 0.02 equiv, 2 mol%)

  • K3PO4 (Anhydrous, 2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, degassed via sparging)

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): In a flame-dried Schlenk flask under argon, combine the indole substrate, phenylboronic acid, XPhos Pd G2, and K3PO4.

    • Causality: XPhos Pd G2 is an air-stable precatalyst that rapidly generates the active monolithic Pd(0) species upon mild basic activation, preventing the need for separate Pd source and ligand mixing which can lead to inconsistent active catalyst concentrations.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H2O mixture via syringe.

    • Causality: Water is essential to dissolve the K3PO4 and facilitate the formation of the reactive boronate complex required for the transmetalation step.

  • Reaction Execution: Heat the mixture to 80 °C under vigorous stirring for 4 hours.

  • Validation Checkpoint 1 (In-Process Control): At t = 4 h, remove a 10 µL aliquot, dilute in 1 mL acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the starting material peak (m/z ~247 for 35Cl) is fully depleted, and the product peak (m/z ~289) constitutes >95% of the UV trace. If starting material persists, spike with an additional 1 mol% XPhos Pd G2.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with saturated aqueous NaHCO3 (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na2SO4.

    • Causality: NaHCO3 neutralizes any acidic byproducts without causing aldehyde degradation.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation Checkpoint 2 (Final Product): Confirm structure via 1H NMR and 19F NMR.

    • Self-Validation: Successful coupling is confirmed by the loss of the C7-Cl isotopic pattern in MS, the appearance of 5 new aromatic protons in 1H NMR, and a singlet at ~ -60 ppm in 19F NMR confirming the retention of the CF3 group.

Protocol B: Buchwald-Hartwig C-N Amination

Objective: Formation of a C7-N bond using morpholine.

Materials:

  • 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Morpholine (1.5 equiv, 1.5 mmol)

  • RuPhos Pd G2 (0.02 equiv, 2 mol%)

  • RuPhos ligand (0.02 equiv, 2 mol%)

  • Cs2CO3 (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene (degassed)

Step-by-Step Procedure:

  • Preparation: Charge a vial with the indole substrate, RuPhos Pd G2, RuPhos, and Cs2CO3.

    • Causality: RuPhos is specifically selected for C-N cross-coupling of secondary amines; its steric profile promotes reductive elimination and prevents β-hydride elimination. Cs2CO3 is used instead of NaOtBu to protect the 2-carbaldehyde group from degradation.

  • Addition: Add morpholine and degassed toluene under argon.

  • Reaction: Seal the vial and heat at 90 °C for 12 hours.

  • Validation Checkpoint 1 (TLC & Derivatization): Perform TLC analysis (Hexanes/EtOAc 7:3).

    • Self-Validation: A new, more polar spot (amine product) should replace the starting material. Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The product spot will turn bright orange/yellow, confirming the aldehyde motif survived the basic reaction conditions.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove inorganic salts and palladium black. Concentrate and purify via chromatography.

  • Validation Checkpoint 2 (NMR Analysis): Analyze via 13C NMR.

    • Self-Validation: The C7 carbon signal should shift significantly upfield due to the electron-donating nature of the newly attached morpholine nitrogen, contrasting sharply with the original deshielded C-Cl carbon.

References

  • Combined Experimental and Computational Mechanistic Investigation of the Palladium-Catalyzed Decarboxylative Cross-Coupling of Sodium Benzoates with Chloroarenes The Journal of Organic Chemistry - ACS Publications1

  • Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity National Institutes of Health (NIH) / PMC 2

  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds National Institutes of Health (NIH) / PMC3

Sources

Method

Advanced Application Note: 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde in Pharmaceutical Synthesis

Executive Summary 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde is a highly functionalized, premium pharmaceutical intermediate. The indole core is widely recognized as a privileged scaffold in medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde is a highly functionalized, premium pharmaceutical intermediate. The indole core is widely recognized as a privileged scaffold in medicinal chemistry[1], frequently utilized in the rational design of anticancer agents, CNS therapeutics, and anti-inflammatory drugs[2]. The strategic placement of a trifluoromethyl (-CF 3​ ) group at the C4 position and a chlorine (-Cl) atom at the C7 position profoundly modulates the physicochemical and electronic properties of the molecule. This guide details the mechanistic rationale and validated protocols for utilizing this intermediate in advanced drug discovery workflows.

Physicochemical Profiling & Mechanistic Rationale

Understanding the electronic distribution of this intermediate is critical for predicting its behavior in complex synthetic routes.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde
CAS Number 883522-93-8
Molecular Formula C 10​ H 5​ ClF 3​ NO[3]
Molecular Weight 247.61 g/mol [3]
Key Functional Handles C2-Aldehyde, C4-Trifluoromethyl, C7-Chloro, Indole N-H

Causality in Reactivity: The reactivity of the C2-aldehyde is significantly enhanced by the strong electron-withdrawing nature of the C4-CF 3​ group. By pulling electron density away from the indole core via inductive effects, the electrophilicity of the carbonyl carbon is increased. This makes it highly susceptible to nucleophilic attack, accelerating carbon-carbon and carbon-nitrogen bond-forming reactions[2]. Simultaneously, the C7-Cl group sterically shields the indole nitrogen and increases its acidity. In a biological context, these halogen substitutions enhance lipophilicity and metabolic stability, preventing rapid oxidative degradation by cytochrome P450 enzymes—a common metabolic liability in unsubstituted indoles[4].

Strategic Applications in Medicinal Chemistry

Indole-2-carbaldehyde derivatives are critical building blocks for synthesizing bis(1H-indol-2-yl)methanones, which are potent inhibitors of FLT3 receptor tyrosine kinases[5]. The C2-aldehyde serves as the primary synthetic handle to build extended pharmacophores that competitively bind to the ATP-binding pocket of kinases. Furthermore, Schiff bases and transition metal complexes derived from indole-2-carbaldehydes exhibit a broad spectrum of activities, including enhanced permeation through bacterial lipid layers and targeted tumor cell apoptosis[6].

SyntheticWorkflow A 7-Chloro-4-(trifluoromethyl)- 1H-indole-2-carbaldehyde B Knoevenagel Condensation (Active Methylene) A->B Piperidine, EtOH, Δ C Reductive Amination (Primary/Secondary Amines) A->C NaBH(OAc)3, DCE, RT D Schiff Base Formation (Hydrazines/Amines) A->D AcOH cat., EtOH, Δ E Kinase Inhibitors (Anticancer) B->E F GPCR Ligands (CNS Therapeutics) C->F G Cytokine Modulators (Anti-inflammatory) D->G

Figure 1: Synthetic divergence workflow from the core indole intermediate to therapeutic targets.

Core Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating systems . The following methodologies incorporate built-in checks to ensure high yield, purity, and mechanistic fidelity.

Protocol A: Knoevenagel Condensation (Synthesis of α,β-Unsaturated Derivatives)

Objective: To synthesize extended conjugated systems by reacting the highly electrophilic C2-aldehyde with active methylene compounds (e.g., malononitrile). Causality: Piperidine is selected as a secondary amine catalyst because it efficiently forms a highly reactive iminium intermediate with the aldehyde, significantly lowering the activation energy for the carbanion attack. Ethanol is used as a protic solvent to stabilize the charged transition states via hydrogen bonding.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 eq (1.0 mmol) of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde in 10 mL of absolute ethanol.

  • Activation : Add 1.1 eq of the active methylene compound (e.g., malononitrile).

  • Catalysis & Validation : Add 0.1 eq of piperidine dropwise. Self-Validation Check: A distinct color change (typically deepening to a vibrant yellow/orange) should occur immediately, visually confirming the formation of the iminium ion intermediate.

  • Reaction : Reflux the mixture at 80°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The strong electron-withdrawing CF 3​ group ensures rapid and near-complete conversion.

  • Workup & Validation : Cool the mixture to 0°C to induce precipitation. Filter the solid and wash with cold ethanol, followed by a wash with 0.1 M HCl. Self-Validation Check: The acidic wash selectively protonates and removes the piperidine catalyst, ensuring the final product is free of amine contamination.

  • Purification : Recrystallize from ethanol to obtain the pure α,β-unsaturated derivative.

Protocol B: Reductive Amination (Synthesis of Secondary Amines)

Objective: To couple the aldehyde with primary amines, forming stable secondary amine linkages common in CNS-active drugs. Causality: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. Unlike NaBH 4​ , STAB is sterically hindered and mild enough that it will not reduce the highly electrophilic C2-aldehyde directly to an alcohol. It selectively reduces the pre-formed iminium ion. Dichloroethane (DCE) is used as the solvent because it provides optimal solubility for STAB without reacting with it.

Step-by-Step Methodology :

  • Imine Formation : In a dry flask under N 2​ , dissolve 1.0 eq of the aldehyde and 1.05 eq of the primary amine in anhydrous DCE (0.2 M).

  • Acid Catalysis & Validation : Add 1.0 eq of glacial acetic acid to promote iminium ion formation. Stir at room temperature for 2 hours. Self-Validation Check: Do not add the reducing agent until TLC confirms the complete disappearance of the highly UV-active aldehyde spot. This strict gating prevents the formation of the des-amino alcohol byproduct.

  • Reduction : Add 1.5 eq of STAB in small portions over 15 minutes to control the exotherm. Stir for an additional 4-12 hours at room temperature.

  • Quenching : Quench the reaction with saturated aqueous NaHCO 3​ to neutralize the acetic acid and safely hydrolyze excess STAB.

  • Extraction : Extract the aqueous layer with dichloromethane (3 x 15 mL), dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

MOA Drug Indole-Based Kinase Inhibitor ATP ATP Binding Pocket Drug->ATP Competitive Binding Target Receptor Tyrosine Kinase (e.g., FLT3) Signaling MAPK / PI3K Pathways Target->Signaling Inhibition ATP->Target Blocks Phosphorylation Outcome Apoptosis / Growth Arrest Signaling->Outcome Induces

Figure 2: Biological mechanism of action for indole-derived receptor tyrosine kinase inhibitors.

Quantitative Data Summary

Table 2: Comparative Reaction Metrics for 7-Cl-4-CF 3​ -Indole-2-carbaldehyde
Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Avg. Yield (%)Built-in Validation Step
Knoevenagel Malononitrile / PiperidineEtOH802 - 485 - 92Acidic wash removes amine catalyst
Reductive Amination Primary Amine / STABDCE256 - 1478 - 88Pre-stirring prevents alcohol byproduct
Schiff Base Formation Hydrazine / AcOH (cat.)EtOH803 - 580 - 90Spontaneous precipitation upon cooling

References

  • Title : 148416-38-0 Cas No. | 6 | Matrix Scientific Source : 1int.co.uk URL : [Link]

  • Title : 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity Source : UniCA IRIS URL :[Link]

  • Title : Indole-Containing Metal Complexes and Their Medicinal Applications Source : MDPI (Molecules) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde

Introduction Welcome to the technical support guide for the synthesis of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde. This molecule is a highly functionalized indole derivative, valuable as a building block in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde. This molecule is a highly functionalized indole derivative, valuable as a building block in medicinal chemistry and drug development due to the unique electronic properties conferred by its halogen and trifluoromethyl substituents.[1]

The synthesis of this target, particularly the formylation at the C2 position, presents specific challenges primarily due to the electronic nature of the substituted indole ring. The most common and direct route for formylation is the Vilsmeier-Haack reaction.[2] However, the inherent reactivity of the indole nucleus and the strong electron-withdrawing effects of the chloro and trifluoromethyl groups necessitate careful optimization and troubleshooting.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address potential issues encountered during the experimental workflow.

Troubleshooting Guide & FAQs

Q1: My Vilsmeier-Haack reaction is resulting in a very low yield or failing completely. What are the most common causes?

This is a frequent challenge when working with highly electron-deficient indole substrates like 7-chloro-4-(trifluoromethyl)-1H-indole. The success of the Vilsmeier-Haack reaction hinges on the nucleophilicity of the indole ring attacking the electrophilic Vilsmeier reagent.[5] Strong electron-withdrawing groups (EWGs) like -Cl and -CF₃ significantly reduce this nucleophilicity, making the reaction sluggish.[6][7]

Here are the primary factors to investigate:

  • Deactivated Substrate: The core issue is the electronically "cold" nature of your starting material. Standard Vilsmeier-Haack conditions used for simple indoles are often insufficient. You will likely need to employ more forcing conditions.

    • Solution: Increase the reaction temperature systematically. While initial Vilsmeier reagent formation should be done at 0-5 °C, the subsequent reaction with the indole may require heating to 80-100 °C or even higher for an extended period (5-24 hours).[2][8][9] Monitor the reaction progress carefully by Thin-Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.[10]

  • Suboptimal Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is moisture-sensitive. Its improper formation is a common point of failure.[10]

    • Solution: Ensure strict anhydrous conditions. All glassware must be oven- or flame-dried, and anhydrous N,N-Dimethylformamide (DMF) must be used. Phosphorus oxychloride (POCl₃) should be added dropwise to the DMF at 0 °C with vigorous stirring.[2] An incomplete or decomposed reagent will not be electrophilic enough to react with your deactivated indole.

  • Purity of Starting Materials: Impurities in the starting indole can interfere with the reaction, leading to side products and lower yields.[11]

    • Solution: Confirm the purity of your 7-chloro-4-(trifluoromethyl)-1H-indole using ¹H NMR or melting point analysis before starting the reaction.

Q2: The main product I'm isolating is the 7-Chloro-4-(trifluoromethyl)-1H-indole-3-carbaldehyde isomer. How can I achieve formylation at the C2 position?

This is an issue of regioselectivity. For most indoles, the C3 position is electronically richer and kinetically favored for electrophilic substitution.[12] To achieve formylation at the less reactive C2 position, a strategic modification is required.

  • The N-Protection Strategy: The most effective and widely accepted method to direct formylation to C2 is to install a bulky protecting group on the indole nitrogen (N1 position).[12] This group sterically hinders the approach of the Vilsmeier reagent to the C3 position, forcing it to react at the C2 position.

    • Recommended Protecting Groups: Sulfonyl groups like tosyl (Ts) or benzenesulfonyl (Bs) are ideal choices as they are bulky and sufficiently activating.

    • Workflow:

      • Protection: React 7-chloro-4-(trifluoromethyl)-1H-indole with tosyl chloride (TsCl) or benzenesulfonyl chloride (BsCl) in the presence of a base (e.g., NaH in DMF or K₂CO₃ in acetone) to form the N-protected indole.

      • Vilsmeier-Haack Reaction: Subject the N-protected indole to the Vilsmeier-Haack conditions. The steric bulk of the sulfonyl group will direct formylation to the C2 position.

      • Deprotection (Optional): The N-sulfonyl group can be removed if the final product requires a free N-H. This is typically achieved under basic hydrolysis conditions (e.g., NaOH in methanol/water).

Below is a workflow diagram illustrating this crucial decision point.

G start Isolate Reaction Product check_isomer Analyze Product by NMR/MS. Which isomer is dominant? start->check_isomer c3_isomer C3-Carbaldehyde (Undesired Isomer) check_isomer->c3_isomer C3 c2_isomer C2-Carbaldehyde (Desired Product) check_isomer->c2_isomer C2 implement_protection Implement N-Protection Strategy: 1. Protect Indole N-H with bulky group (e.g., Tosyl). 2. Repeat Vilsmeier-Haack reaction. c3_isomer->implement_protection proceed Proceed to Purification c2_isomer->proceed implement_protection->start Re-run Reaction

Caption: Troubleshooting workflow for achieving C2 regioselectivity.

Q3: My reaction mixture is turning into a dark, intractable polymer. What causes this and how can it be prevented?

The formation of dark, polymeric material is a classic side reaction in indole chemistry, especially under the strong acidic conditions of the Vilsmeier-Haack reaction.[12] The indole nucleus is susceptible to acid-catalyzed self-polymerization.

  • Cause: Protonation of the indole ring at C3 creates a reactive intermediate that can be attacked by another indole molecule, initiating a polymerization cascade.

  • Preventative Measures:

    • Strict Anhydrous Conditions: Water can react with POCl₃ to generate HCl, increasing the overall acidity and promoting polymerization. Ensure all reagents and solvents are dry.[10]

    • Controlled Temperature: Perform the formation of the Vilsmeier reagent and the initial addition of the indole at low temperatures (0-5 °C) to minimize side reactions.[2]

    • Order of Addition: Add the indole solution dropwise to the pre-formed Vilsmeier reagent. This maintains a low concentration of the free indole in the acidic medium at any given time.

    • N-Protection: Using an N-protected indole (as discussed in Q2) significantly increases the stability of the substrate and reduces its tendency to polymerize.

Q4: I'm struggling with the final purification. What are the best practices?

Purification can be challenging due to the presence of isomers, unreacted starting material, and byproducts.[13] A systematic approach is key.

  • Aqueous Work-up: After the reaction is complete, the mixture must be carefully quenched.

    • Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the strong reagents.[2]

    • Carefully neutralize the acidic solution by adding a base (e.g., saturated NaHCO₃, Na₂CO₃, or cold NaOH solution) until the pH is neutral or slightly basic (pH 7-8).[14] The product often precipitates as a solid at this stage.

  • Extraction/Filtration:

    • If a solid precipitates, it can be collected by vacuum filtration and washed thoroughly with cold water.[2]

    • If no solid forms or if it is impure, extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Chromatography/Recrystallization:

    • Column Chromatography: This is the most reliable method for separating the desired C2-aldehyde from the C3-isomer and other impurities.[12][15] Use silica gel as the stationary phase.

      • Eluent System: A gradient elution using a mixture of hexanes (or petroleum ether) and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the proportion of ethyl acetate. Monitor the fractions by TLC. An ideal solvent system should give your product an Rf of ~0.3.[13]

    • Recrystallization: If the crude product is a solid with relatively high purity, recrystallization can be an excellent final step.

      • Solvent Choice: A co-solvent system like ethanol/water or ethyl acetate/hexanes is often effective for indole derivatives.[15] Dissolve the crude solid in a minimum amount of the hot, more soluble solvent, then slowly add the less soluble "anti-solvent" until the solution just becomes cloudy. Allow to cool slowly to form pure crystals.

Experimental Protocols & Data

Protocol 1: N-Tosylation of 7-Chloro-4-(trifluoromethyl)-1H-indole
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 7-chloro-4-(trifluoromethyl)-1H-indole (1.0 eq).

  • Dissolution: Add anhydrous DMF and cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour until gas evolution ceases.

  • Tosyl Protection: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (Hexanes/EtOAc gradient) or recrystallization to yield N-tosyl-7-chloro-4-(trifluoromethyl)-1H-indole.

Protocol 2: Vilsmeier-Haack Formylation at the C2 Position
  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck flask under an inert atmosphere, add anhydrous DMF (5.0 eq) and cool to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.[2] Stir the resulting mixture at 0 °C for 1 hour.

  • Formylation Reaction: Dissolve N-tosyl-7-chloro-4-(trifluoromethyl)-1H-indole (from Protocol 1, 1.0 eq) in anhydrous DMF or another suitable anhydrous solvent like 1,2-dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain this temperature for 5-8 hours.[8] Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the detailed work-up and purification procedures described in FAQ Q4 .

Data Summary: Vilsmeier-Haack Optimization Parameters

The following table provides a starting point for optimizing the reaction conditions. Due to the deactivated nature of the substrate, systematic variation is recommended.

ParameterCondition A (Mild)Condition B (Forcing)Rationale & Expected Outcome
Indole Substrate N-H (Unprotected)N-Tosyl (Protected)N-protection is critical for directing the reaction to the C2 position and improving stability.[12]
Equivalents of POCl₃ 1.2 eq2.0 - 3.0 eqA higher excess of POCl₃ can generate a higher concentration of the active Vilsmeier reagent, which may be necessary for the deactivated substrate.
Equivalents of DMF 3.0 eq5.0 - 10.0 eqCan be used as both reagent and solvent. A higher amount ensures complete reagent formation.
Temperature 25 - 50 °C80 - 110 °CElectron-deficient indoles require higher thermal energy to overcome the activation barrier for electrophilic substitution.[3][8]
Reaction Time 2 - 4 hours8 - 24 hoursSlower reactions naturally require longer times for completion. Monitor by TLC.
Expected Yield Low to NoneModerate to GoodCondition B is significantly more likely to yield the desired product.
Reaction Mechanism Visualization

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Vilsmeier_ref Vilsmeier Reagent Indole N-Tosyl-Indole (Electron-deficient) Iminium Iminium Intermediate Indole->Iminium Iminium_ref Iminium Intermediate Vilsmeier_ref->Iminium Product Indole-2-carbaldehyde (Final Product) Iminium_ref->Product H2O Aqueous Workup (H₂O, Base) H2O->Product

Caption: Key steps in the Vilsmeier-Haack synthesis pathway.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem. 11

  • Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. Benchchem. 16

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Publications.

  • Technical Support Center: Synthesis of 3H-Indole-2-carbaldehyde. Benchchem. 15

  • Troubleshooting unexpected side products in indole synthesis. Benchchem. 14

  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem. 2

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing.

  • Reaction mechanism of formyl indole (FIC) formation via Vilsmeier–Haach... ResearchGate.

  • Recent advances in the application of indoles in multicomponent reactions. NIH.

  • Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. American Journal of Medical Science and Chemical Research.

  • Recent advances in spirocyclization of indole derivatives. RSC Publishing.

  • Why Do Some Fischer Indolizations Fail? NIH.

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem. 10

  • Technical Support Center: Synthesis of Indole-2-Carbaldehydes. Benchchem. 12

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.

  • 7-chloro-4-(trifluoromethyl)-1H-indole. Sigma-Aldrich.

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

  • Purification techniques for indole aldehydes. Benchchem. 13

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... Growing Science.

  • 1H-Indole, 7-chloro-4-(trifluoroMethyl)- — Chemical Substance Information. NextSDS.

  • Vilsmeier haack reaction. Slideshare.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization and Purification of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde. This molecule's unique substitution pattern, featuring both a chloro and a trifluoromethyl group, presents distinct purification challenges that require a systematic and well-understood approach. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most effective overall strategy for purifying crude 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde?

A1: A two-stage approach is typically the most robust method for achieving high purity. The initial purification of the crude material should be performed using silica gel column chromatography to remove major impurities and unreacted starting materials.[1][2][3] This is a critical step because recrystallization is most effective when the starting material is at least 80-90% pure.[4] Following chromatography, recrystallization should be employed to remove any remaining minor impurities, yielding a final product with high crystalline purity.

Q2: What are the best starting solvents for recrystallizing this compound?

A2: The selection of an appropriate solvent is the most critical parameter for successful recrystallization.[5] For 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde, the electron-withdrawing nature of the chloro and trifluoromethyl groups increases its polarity compared to unsubstituted indole. A good starting point is to screen moderately polar solvents. A solvent pair system, combining a "good" solvent (in which the compound is soluble) with an "anti-solvent" (in which the compound is insoluble), often provides the best results.

Recommended Solvents and Pairs for Screening:

  • Single Solvents: Ethanol, Methanol, Ethyl Acetate, Toluene

  • Solvent Pairs:

    • Ethanol/Water[2][5]

    • Ethyl Acetate/Hexanes[2]

    • Dichloromethane/Hexanes

    • Toluene/Hexanes

The ideal solvent should fully dissolve the compound when hot but provide low solubility when cold to maximize recovery.[5]

Q3: My compound is "oiling out" during cooling instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[6][7][8] This is a common problem, especially when the melting point of the compound is lower than the boiling point of the solvent or when significant impurities are present.[7]

Causality & Solutions:

  • High Impurity Level: The impurities are depressing the melting point of your compound. The primary solution is to first purify the material by column chromatography.[1][3]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high. Switch to a lower-boiling point solvent.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a super-saturated oil over an ordered crystal structure.[4][6] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Solvent Pair Issues: If using a solvent pair, you may have added too much of the "good" solvent. Try re-heating the mixture to redissolve the oil, add a small amount more of the "good" solvent to ensure complete dissolution, and then add the anti-solvent dropwise until the first sign of persistent cloudiness (turbidity) appears. Then, allow it to cool slowly.

Q4: After recrystallization, my product is still colored (e.g., yellow or brown). What causes this?

A4: Color in the final product typically indicates the presence of persistent, often highly conjugated or oxidized impurities. The indole nucleus itself can be susceptible to oxidation, which can form colored byproducts.[3]

Troubleshooting Steps:

  • Aqueous Wash: Before purification, ensure your work-up procedure included a wash with a mild reducing agent solution (e.g., sodium bisulfite) if oxidation is suspected, or a sodium bicarbonate wash to remove acidic impurities.[3]

  • Charcoal Treatment: During the recrystallization process, after dissolving the crude solid in the hot solvent, you can add a small amount of activated charcoal. The charcoal adsorbs many colored impurities. Hot filter the solution through a pad of Celite® to remove the charcoal before allowing it to cool. Caution: Using too much charcoal can lead to significant product loss.[8]

  • Re-chromatograph: If the color persists, the impurity may have a polarity very similar to your product. A second pass through a chromatography column using a shallower elution gradient may be necessary.

Q5: How do I reliably assess the purity of my final product?

A5: A combination of techniques should be used for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot with no tailing.[9] It's good practice to use a few different eluent systems to ensure no impurities are co-eluting with your product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2°C).[4] Compare your experimental value to the literature value if available. A broad or depressed melting point indicates the presence of impurities.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method for confirming the structure and assessing purity. The spectra should show all expected signals with correct integrations and be free of significant unidentifiable peaks.[10]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format, focusing on the causality behind each problem.

Problem: Extremely Low or No Crystal Formation After Cooling

You've followed a recrystallization protocol, but upon cooling, very few or no crystals have formed.

  • Possible Cause 1: Excessive Solvent Usage. This is the most common reason for recrystallization failure.[7] The solution is not supersaturated upon cooling because the concentration of the compound is too low.

    • Scientific Rationale: Crystallization requires the solution to become supersaturated as the temperature decreases. If too much solvent is used, the compound remains soluble even at low temperatures.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Continue to heat until you observe the formation of solid crystals on the tip of a glass stir rod after dipping it in the solution and allowing the solvent to evaporate. Once you reach this point of saturation, allow the solution to cool slowly again.

  • Possible Cause 2: Lack of Nucleation Sites. Sometimes, a highly purified solution in very clean glassware may become supersaturated but will not crystallize due to the absence of a surface to initiate crystal growth.

    • Scientific Rationale: Crystal formation (nucleation) is a kinetically controlled process that often requires an energy barrier to be overcome. Scratches or seed crystals provide a template, lowering this energy barrier.

    • Solutions:

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic imperfections in the glass can serve as nucleation sites.[8]

      • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution. This provides a perfect template for further crystal growth.[8]

Problem: Product Crashes Out of Solution as a Fine Powder, Not Crystals

Upon cooling or addition of an anti-solvent, the product rapidly precipitates as a fine, amorphous powder instead of well-defined crystals.

  • Possible Cause: Shock Cooling or Excessive Supersaturation. This occurs when the solution is cooled too rapidly or when an anti-solvent is added too quickly.[4][6]

    • Scientific Rationale: Crystal growth is an equilibrium process where molecules slowly deposit onto a growing lattice, allowing for the exclusion of impurities. Rapid precipitation traps impurities and solvent within an amorphous solid, leading to a less pure product.[8]

    • Solution: Re-heat the solution until the precipitate fully redissolves. If necessary, add a very small amount of the "good" solvent to ensure complete dissolution. Allow the flask to cool slowly and undisturbed. Insulating the flask (e.g., by placing it in a beaker of warm water) can slow the cooling rate further.[6] If using an anti-solvent, add it dropwise to the hot solution with vigorous stirring.

Problem: Impurities are Clearly Present in the Final Product (Verified by TLC/MP)

Despite successful crystal formation, your analysis shows that the product is still impure.

  • Possible Cause 1: Inappropriate Solvent Choice. The chosen solvent may dissolve the impurity poorly when hot and allow it to co-crystallize with your product upon cooling.

    • Scientific Rationale: The principle of recrystallization relies on the desired compound and the impurities having different solubility profiles in the chosen solvent. An ideal solvent will keep impurities dissolved at all temperatures while allowing the desired product to crystallize upon cooling.

    • Solution: A new solvent screening is required. The goal is to find a solvent in which your product has high solubility when hot and low solubility when cold, while the key impurity is highly soluble at all temperatures.

  • Possible Cause 2: Insufficient Pre-Purification. Recrystallization is not a magic bullet; it is a purification technique that works best on materials that are already substantially pure.

    • Scientific Rationale: If large quantities of impurities are present, they can become trapped (occluded) within the crystal lattice of the desired compound, even with slow cooling and the correct solvent.

    • Solution: The material must be purified by column chromatography before attempting recrystallization.[1][11] This will remove impurities with significantly different polarities, making the subsequent recrystallization far more effective.

Experimental Protocols & Data Visualization

Workflow for Purification

G crude Crude Product column Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate gradient) crude->column tlc1 TLC Analysis of Fractions (Combine Pure Fractions) column->tlc1 evap1 Solvent Evaporation tlc1->evap1 Fractions Pure recryst Recrystallization (Solvent Screening & Scaling) evap1->recryst tlc2 Purity Check (TLC, Melting Point, NMR) recryst->tlc2 pure Pure Crystalline Product tlc2->pure Product is Pure

Caption: Overall workflow for the purification of the target compound.

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point for this compound is a mixture of Hexanes and Ethyl Acetate. The ideal system should give your product an Rf value of approximately 0.25-0.35.[3]

  • Column Packing: Prepare a slurry of silica gel in 100% hexanes. Carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC, visualizing with a UV lamp (254 nm).[9]

  • Combine and Concentrate: Combine the fractions that contain only your pure product and remove the solvent under reduced pressure (rotary evaporation).

Protocol 2: Recrystallization of Purified Aldehyde
  • Dissolution: Place the purified, semi-solid/solid aldehyde in an Erlenmeyer flask. Add a magnetic stir bar.

  • Add Hot Solvent: In a fume hood, heat your chosen solvent (e.g., ethanol) and add it portion-wise to the flask while stirring and gently heating until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary. [4][5]

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Well-formed crystals should begin to appear. Do not rush this step.[6]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[2][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly, preferably under high vacuum, to remove all residual solvent.

Troubleshooting Decision Tree

G start Recrystallization Attempted outcome What is the result? start->outcome no_xtal No Crystals Form outcome->no_xtal A oil_out Product 'Oils Out' outcome->oil_out B low_yield Low Yield of Crystals outcome->low_yield C impure_xtal Crystals are Impure outcome->impure_xtal D sol1 Evaporate some solvent Add seed crystal Scratch flask no_xtal->sol1 sol2 Re-heat, add more 'good' solvent Cool much slower Use lower-boiling solvent Pre-purify via chromatography oil_out->sol2 sol3 Cool longer in ice bath Minimize washing volume Ensure saturation at high temp low_yield->sol3 sol4 Re-screen for a more selective solvent Ensure slow cooling Pre-purify via chromatography impure_xtal->sol4

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Indole-2-Carbaldehydes.
  • BenchChem. (2025). Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes.
  • Chemistry LibreTexts. (2021, March 5). 2.
  • BenchChem. (2025).
  • University of Colorado Boulder.
  • University of York.
  • BenchChem. (2025). Synthesis routes of Indole-2-carbaldehyde.
  • BenchChem. (2025).
  • University of California, Los Angeles.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During the Oxidation of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde

Introduction Welcome to the technical support center for the oxidation of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the oxidation of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging substrate. The oxidation of this electron-deficient and sterically hindered indole-2-carbaldehyde to its corresponding carboxylic acid, 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid, is a critical transformation in many synthetic pathways. However, the electron-rich nature of the indole nucleus makes it susceptible to a variety of side reactions under oxidative conditions.[1][2][3] This can lead to complex product mixtures, low yields, and difficult purifications.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common pitfalls and optimize your reaction conditions to minimize unwanted side products.

I. Understanding the Core Challenges

The primary goal is the selective oxidation of the aldehyde group at the C2 position without affecting the indole ring. The electron-withdrawing nature of the chloro and trifluoromethyl groups on the benzene ring somewhat deactivates the indole nucleus towards oxidation, but the inherent reactivity of the pyrrole ring remains a significant challenge.

Diagram: Key Reactive Sites

Caption: Potential sites for side reactions during oxidation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the oxidation of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde.

Q1: My reaction is producing a complex mixture of products with multiple spots on the TLC plate. What are the likely side reactions?

A1: A complex product mixture is a common issue stemming from the reactivity of the indole core.[1] The most probable side reactions include:

  • Over-oxidation at the C2-C3 bond: This can lead to the formation of isatin-like structures or cleavage of the pyrrole ring.[4]

  • Oxidation at the C3 position: The C3 position of the indole is electron-rich and susceptible to electrophilic attack and oxidation, which can lead to the formation of oxindoles.[3][5]

  • N-Oxidation: The nitrogen atom of the indole can be oxidized, especially with stronger oxidizing agents.

  • Ring Hydroxylation: The benzene portion of the indole ring can undergo hydroxylation under certain oxidative conditions.[6]

  • Dimerization: Oxidative coupling of two indole molecules can occur.

Solutions:

  • Choice of Oxidant: Switch to a milder and more selective oxidizing agent. The Pinnick oxidation, using sodium chlorite (NaClO2) under buffered conditions, is highly recommended for its selectivity towards aldehydes, especially α,β-unsaturated and electron-deficient aldehydes.[7][8]

  • Reaction Conditions:

    • Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize over-oxidation and other side reactions.

    • pH Control: For reactions like the Pinnick oxidation, maintaining a slightly acidic pH (around 4-5) is crucial. Use a buffer system like sodium dihydrogen phosphate (NaH2PO4).[9]

    • Scavengers: In the Pinnick oxidation, hypochlorous acid (HOCl) is a reactive byproduct that can cause side reactions.[9] The addition of a scavenger, such as 2-methyl-2-butene, is essential to quench the HOCl.[9]

Q2: The desired carboxylic acid product is formed, but it undergoes decarboxylation upon workup or purification. How can I prevent this?

A2: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially when heated or under harsh acidic or basic conditions.[10][11][12]

Solutions:

  • Mild Workup:

    • Avoid strong acids or bases during the workup. Use a saturated solution of sodium bicarbonate or a dilute solution of a mild acid like citric acid for pH adjustments.

    • Keep the temperature low throughout the extraction and washing steps.

  • Purification Strategy:

    • Crystallization: If possible, crystallization is the gentlest method for purification.

    • Chromatography: If column chromatography is necessary, use a silica gel that has been neutralized with a small amount of triethylamine in the eluent to prevent on-column decarboxylation. Perform the chromatography at room temperature and as quickly as possible.

  • Catalyst-Free Decarboxylation: Be aware that certain metal ions, like copper, can catalyze the decarboxylation of indole-2-carboxylic acids.[10][11] Ensure your reaction is free from such contaminants.

Q3: My starting material, 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde, appears to be degrading during the reaction, leading to low conversion.

A3: While the aldehyde is the target for oxidation, the indole ring itself can be unstable under certain conditions.

Solutions:

  • Protect the Indole Nitrogen: If other methods fail, protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) can increase the stability of the indole ring towards oxidation.[2] However, this adds extra steps to your synthesis (protection and deprotection).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially if the reaction is prolonged.

  • Purity of Starting Material: Ensure your starting aldehyde is pure. Impurities can sometimes catalyze degradation pathways.

III. Frequently Asked Questions (FAQs)

Q: What is the recommended oxidation protocol for this specific substrate?

A: The Pinnick oxidation is the most highly recommended method due to its mildness and high selectivity for aldehydes.[7][8]

Detailed Experimental Protocol: Pinnick Oxidation
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde (1.0 equiv) in a suitable solvent system such as a mixture of tert-butanol and water.

  • Additives: Add 2-methyl-2-butene (a large excess, e.g., 5-10 equiv) as a hypochlorite scavenger.[9]

  • Buffer: Add an aqueous solution of sodium dihydrogen phosphate (NaH2PO4) (e.g., 1.5-2.0 equiv) to maintain a pH of approximately 4-5.

  • Oxidant Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium chlorite (NaClO2) (1.5-2.0 equiv) dropwise over a period of 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3) to destroy any excess oxidant.

    • Adjust the pH to ~8-9 with a saturated aqueous solution of sodium bicarbonate.

    • Wash the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove the 2-methyl-2-butene and any non-acidic impurities.

    • Acidify the aqueous layer to pH ~2-3 with a cold, dilute solution of HCl or citric acid.

    • Extract the product into an organic solvent like ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization or careful column chromatography on neutralized silica gel.

Diagram: Pinnick Oxidation Workflow

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A Dissolve Aldehyde in t-BuOH/H2O B Add 2-methyl-2-butene (Scavenger) A->B C Add NaH2PO4 (Buffer) B->C D Cool to 0 °C C->D E Slowly add NaClO2 (aq) D->E F Stir at RT & Monitor E->F G Quench with Na2SO3 F->G H Basify & Wash G->H I Acidify & Extract H->I J Dry & Concentrate I->J K Purify (Crystallization/Chromatography) J->K

Caption: Step-by-step workflow for the Pinnick oxidation.

Q: Can I use stronger oxidizing agents like KMnO4 or Jones reagent?

A: It is strongly discouraged . Strong, non-selective oxidizing agents like potassium permanganate (KMnO4) or chromic acid-based reagents (e.g., Jones reagent) will likely lead to extensive degradation of the indole ring, resulting in very low or no yield of the desired carboxylic acid.[13] These reagents are known to cleave the C2-C3 bond of indoles and oxidize the ring system.[1]

Q: Are there any alternative selective oxidation methods?

A: Yes, other methods can be considered, although the Pinnick oxidation is generally the most reliable for this type of substrate.

  • Silver (I) Oxide (Tollens' Reagent): This is a very mild oxidant for aldehydes. However, it can be expensive and may require careful optimization.

  • TEMPO-catalyzed Oxidations: Systems using (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst with a co-oxidant like sodium hypochlorite (bleach) can be effective.[14] However, careful control of pH and reaction conditions is necessary to prevent halogenation of the electron-rich indole ring.[14]

Table: Comparison of Oxidizing Agents
Oxidizing AgentSelectivity for AldehydeCommon Side Reactions with IndolesRecommendation
Pinnick (NaClO2) HighMinimal with scavengerHighly Recommended
KMnO4 LowRing cleavage, over-oxidationNot Recommended
Jones Reagent LowRing cleavage, over-oxidationNot Recommended
Tollens' (Ag2O) HighGenerally minimalAlternative, but may be costly
TEMPO/Bleach Moderate-HighPotential for ring halogenationPossible with careful optimization

IV. Concluding Remarks

The successful oxidation of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde hinges on the careful selection of a mild and selective oxidizing agent and meticulous control of reaction conditions. The Pinnick oxidation stands out as the most robust and reliable method for this transformation. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of the desired 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid, a valuable intermediate in pharmaceutical and materials science research.

V. References

  • Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808.

  • Dodge, J. A., & Nissen, J. S. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5559-5560.

  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved March 17, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved March 17, 2026, from [Link]

  • PubMed. (2009). Reaction Pathways of NO Oxidation by Sodium Chlorite Powder. Retrieved March 17, 2026, from [Link]

  • Pearson. (2024). During an oxidation reaction, there must also be a reduction. What is reduced in the Pinnick oxidation? Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved March 17, 2026, from [Link]

  • ACS Publications. (2004). Sodium Chlorite as an Efficient Oxidant and Hydroxy Ion Pump in Osmium-Catalyzed Asymmetric Dihydroxylation. The Journal of Organic Chemistry, 69(14), 4641-4646.

  • PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved March 17, 2026, from [Link]

  • Organic Chemistry Portal. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. Retrieved March 17, 2026, from [Link]

  • Wikipedia. (n.d.). Sodium chlorite. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2020). (PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved March 17, 2026, from [Link]

  • Organic Chemistry Reaction. (2026). Pinnick oxidation. Retrieved March 17, 2026, from [Link]

  • Research Communities. (2019). Green Oxidation of Indoles using halide Catalysis. Retrieved March 17, 2026, from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved March 17, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Retrieved March 17, 2026, from [Link]

  • Photochemical & Photobiological Sciences. (2019). Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[10][15]naphthyridine. Retrieved March 17, 2026, from [Link]

  • ACS Publications. (n.d.). Dimethyldioxirane oxidation of indole derivatives. Formation of novel indole-2,3-epoxides and a versatile synthetic route to indolinones and indolines. Journal of the American Chemical Society.

  • Canadian Science Publishing. (n.d.). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Retrieved March 17, 2026, from [Link]

  • Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... Retrieved March 17, 2026, from [Link]

  • SciSpace. (n.d.). Pathways of Electrochemical Oxidation of Indolic Compounds. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). Oxidative organocatalysed enantioselective coupling of indoles with aldehydes that forms quaternary carbon stereocentres. Retrieved March 17, 2026, from [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved March 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved March 17, 2026, from [Link]

  • De Gruyter. (n.d.). C-H functionalization of indoles and oxindoles through CDC reactions. Retrieved March 17, 2026, from [Link]

  • PMC. (2019). Green oxidation of indoles using halide catalysis. Retrieved March 17, 2026, from [Link]

  • (Product Information). (n.d.). 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid.

  • PMC. (n.d.). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. Retrieved March 17, 2026, from [Link]

  • Atlanchim Pharma. (n.d.). Isolation by purification – Isolation of impurities. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Oxidative cross-coupling of indoles to aldehydes with LDA and... Retrieved March 17, 2026, from [Link]

  • NextSDS. (n.d.). 7-CHLORO-4-(TRIFLUOROMETHYL)-1H-INDOLE-2-CARBOXYLIC ACID. Retrieved March 17, 2026, from [Link]

  • Google Patents. (2014). WO2014095080A2 - Process for the purification of carboxylic acids. Retrieved March 17, 2026, from

  • PMC. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved March 17, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved March 17, 2026, from [Link]

  • Wiley Online Library. (2020). N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie.

Sources

Optimization

Technical Support Center: Storage &amp; Handling of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde

Welcome to the Technical Support Center. This guide provides researchers, analytical scientists, and drug development professionals with authoritative, mechanistic troubleshooting and standard operating procedures (SOPs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, analytical scientists, and drug development professionals with authoritative, mechanistic troubleshooting and standard operating procedures (SOPs) for the long-term storage of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde.

Part 1: Mechanistic FAQs (Understanding the Degradation)

Q1: Why does this specific indole-carbaldehyde degrade so rapidly under ambient conditions? A1: The primary degradation vector is the autoxidation of the C2-carbaldehyde group. In the presence of ambient oxygen, aldehydes undergo a radical chain reaction. Initiation by UV light or trace metals generates an acyl radical, which reacts with molecular oxygen to form a peroxy radical, and subsequently a peracid intermediate. This peracid reacts with another unoxidized aldehyde molecule to yield two equivalents of the corresponding carboxylic acid[1]. Concurrently, the indole core is highly susceptible to photolytic dimerization if exposed to light[2].

Autoxidation A 7-Cl-4-CF3-Indole-2-carbaldehyde B Initiation (UV Light / Trace Metals) A->B C Acyl Radical Formation B->C D Peroxy Radical (O2 Addition) C->D + O2 E Peracid Intermediate D->E + Aldehyde F Carboxylic Acid Degradant E->F + Aldehyde

Autoxidation pathway of indole-2-carbaldehyde to carboxylic acid.

Q2: Do the 7-chloro and 4-trifluoromethyl substitutions improve stability? A2: Only partially. Both the -Cl and -CF3 groups are strongly electron-withdrawing. While they reduce the electron density of the indole ring—making it slightly less prone to electrophilic oxidative attack compared to an unsubstituted indole—they do not protect the highly reactive aldehyde moiety from autoxidation. In fact, electron-deficient aldehydes can exhibit accelerated hydration in the presence of moisture, forming gem-diols that complicate downstream synthetic steps.

Part 2: Troubleshooting Guide (Symptom-Based Diagnostics)

Symptom 1: The powder has changed from pale yellow to dark orange or brown.

  • Root Cause: Photolytic degradation and indole polymerization. Indoles absorb UV and visible light, which catalyzes radical formation and subsequent polymerization[2][3].

  • Resolution: Immediately discard heavily discolored material if purity is critical. For future batches, ensure the material is stored exclusively in amber borosilicate glass vials. When working on the benchtop, wrap reaction flasks in aluminum foil.

Symptom 2: NMR or HPLC analysis reveals a new highly polar peak, and the aldehyde proton signal (~9.5-10.5 ppm) is diminished.

  • Root Cause: Oxidation to 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid. This is the classic aerobic autoxidation pathway[1][3].

  • Resolution: The headspace of the storage container was compromised. Always purge the vial with Argon (which is heavier than Nitrogen and displaces oxygen more effectively) before sealing.

Symptom 3: The material appears clumpy, sticky, or difficult to weigh, rather than a free-flowing powder.

  • Root Cause: Moisture ingress leading to hydrate formation or localized acidic microenvironments that catalyze degradation.

  • Resolution: Store the primary container inside a secondary desiccator cabinet or a vacuum-sealed bag containing indicating silica gel.

Part 3: Standard Operating Procedures (SOP): Long-Term Storage Workflow

To maintain the integrity of sensitive pharmaceutical intermediates, a self-validating storage protocol must be established[4].

Step-by-Step Methodology:
  • Inspection & Environment: Upon receipt, transfer the bulk material immediately to an inert-atmosphere glovebox (Argon or Nitrogen). Do not open the container in ambient air.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 100 mg to 500 mg) into pre-dried, amber borosilicate glass vials. Causality: Aliquoting prevents repeated freeze-thaw cycles and repeated oxygen exposure, which exponentially accelerate autoxidation[2].

  • Headspace Purging: If a glovebox is unavailable, use a Schlenk line to gently purge the headspace of each vial with Argon for 30-60 seconds.

  • Sealing: Seal the vials with PTFE-lined screw caps. Wrap the junction of the cap and vial with Parafilm to create a secondary moisture barrier.

  • Temperature Control: Transfer the sealed vials to a -20°C freezer. Ensure the freezer is non-frost-free, as frost-free freezers cycle temperatures to melt ice, which can degrade sensitive compounds[4].

StorageWorkflow S1 1. Transfer to Inert Glovebox S2 2. Aliquot into Amber Vials S1->S2 S3 3. Purge Headspace with Argon S2->S3 S4 4. Seal with PTFE-Lined Caps S3->S4 S5 5. Store at -20°C in Desiccator S4->S5

Step-by-step inert storage workflow for sensitive aldehyde intermediates.

Part 4: Quantitative Data & Benchmarks

The following table summarizes the impact of various storage conditions on the expected shelf-life of indole-2-carbaldehyde derivatives, highlighting the necessity of strict environmental controls.

Storage ConditionAtmosphereLight ExposureEstimated Shelf-Life (>95% Purity)Primary Degradant
Ambient (25°C)AirDaylight< 1 WeekCarboxylic Acid / Polymers
Ambient (25°C)ArgonDark1 - 2 MonthsCarboxylic Acid
Refrigerated (4°C)AirDark2 - 3 MonthsCarboxylic Acid / Hydrate
Frozen (-20°C)ArgonDark> 12 MonthsNone (Stable)
Ultra-Low (-80°C)ArgonDark> 24 MonthsNone (Stable)

References

  • Benchchem. Improving the stability of 3h-Indole-2-carbaldehyde during storage.2

  • Green Chemistry (RSC Publishing). Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. 3

  • Organic Process Research & Development (ACS Publications). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. 1

  • USP General Chapter <1079>. Risks and Mitigation Strategies for the Storage and Transportation of Finished Products.4

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation analysis of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde

High-Resolution Mass Spectrometry Fragmentation Analysis of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde: A Comparative Guide Executive Summary As a Senior Application Scientist, I frequently encounter highly fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Analysis of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde: A Comparative Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic scaffolds that challenge standard analytical workflows. 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde (Exact Mass: 247.0012 Da) is a prime example. The convergence of a rigid indole core, a highly electronegative 4-trifluoromethyl group, a labile 2-carbaldehyde moiety, and a 7-chloro substituent creates a complex fragmentation landscape. This guide objectively compares the performance of three leading mass spectrometry (MS) platforms—Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron Activated Dissociation (EAD)—for the structural elucidation of this molecule. Furthermore, it provides a self-validating experimental protocol grounded in isotopic fidelity.

Mechanistic Rationale & Chemical Context

The structural elucidation of this compound relies on understanding the distinct bond dissociation energies of its functional groups.

  • The Aldehyde Group: The fragmentation of the 2-carbaldehyde moiety typically initiates via the low-energy neutral loss of carbon monoxide (CO, -28 Da) or a formyl radical (•CHO, -29 Da)[1].

  • The Halogen Signature: Halogenated indoles present unique isotopic signatures; the presence of a single chlorine atom yields a diagnostic 3:1 abundance ratio between the ³⁵Cl and ³⁷Cl isotopologues[2]. This ratio serves as a critical, self-validating metric during MS/MS analysis to confirm the retention or loss of the chlorine atom[3].

  • The Trifluoromethyl Group: The 4-trifluoromethyl group introduces distinct fragmentation pathways, most notably the expulsion of hydrogen fluoride (HF, -20 Da) or the trifluoromethyl radical (•CF₃, -69 Da). These losses are driven by the high electronegativity and conformational distortion induced by the fluorine atoms[4].

Comparative Platform Analysis: CID vs. HCD vs. EAD

Choosing the correct MS/MS platform dictates the depth of structural information acquired. Table 1 objectively compares how different fragmentation techniques perform for this specific halogenated indole.

Table 1: Platform Performance Comparison for 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde

Platform / TechniqueFragmentation MechanismResolution & Mass AccuracyPrimary Utility & Performance for Target Molecule
Triple Quadrupole (QqQ) - CID Vibrational excitation via multiple low-energy collisions with Argon gas.Unit Mass (~0.7 FWHM)High-sensitivity quantification. Excellent for routine Multiple Reaction Monitoring (MRM) of the [M-H]⁻ → [M-H-CO]⁻ transition. Lacks the resolution to distinguish isobaric interferences.
Orbitrap - HCD Beam-type collisional dissociation with Nitrogen gas; prevents product ion re-excitation.Sub-ppm High-Resolution Accurate Mass (HRAM)Deep structural elucidation. Unambiguously identifies exact neutral losses (e.g., confirming the -28.00 Da loss is CO, not N₂). Preserves the ³⁵Cl/³⁷Cl isotopic envelope in product ions.
Q-TOF (ZenoTOF) - EAD Interaction with tunable free electrons, inducing radical-directed dissociation.High-Resolution Accurate Mass (HRAM)Orthogonal confirmation. While HCD favors even-electron losses (CO, HF), EAD excels at generating odd-electron radical fragments (e.g., direct loss of Cl•), providing complementary ring-cleavages.

Self-Validating Experimental Protocol: HRAM-MS/MS Workflow

Objective: To generate high-fidelity fragmentation data while internally validating structural assignments without relying solely on external reference standards.

Step 1: Solvent System & pH Modulation

  • Action: Dilute the analyte to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Ammonium Hydroxide (NH₄OH).

  • Causality: The conjugate base of the indole is stabilized by the electron-withdrawing 7-chloro and 4-trifluoromethyl groups. Adding NH₄OH raises the pH above the pKa of the indole N-H, ensuring quantitative deprotonation in the liquid phase prior to ESI aerosolization. This maximizes the [M-H]⁻ precursor ion yield.

Step 2: Ionization Strategy

  • Action: Operate the source in Negative Electrospray Ionization (ESI-) mode.

  • Causality: While positive mode could protonate the aldehyde, ESI- is chosen because the resulting nitrogen-centered anion drives charge-directed fragmentation, yielding cleaner, more predictable spectra compared to the complex rearrangements often seen in protonated indoles.

Step 3: Normalized Collision Energy (NCE) Stepping

  • Action: Acquire Orbitrap HCD MS/MS spectra at NCE 20, 40, and 60 simultaneously.

  • Causality: Different functional groups possess distinct bond dissociation energies. NCE 20 efficiently cleaves the labile aldehyde group (-CO). NCE 40 is required to break the strong C-F bonds for HF loss. NCE 60 forces the rigid indole core to undergo radical cleavage (e.g., loss of Cl•). Stepping ensures a comprehensive map of both fragile and robust structural features.

Step 4: The Self-Validating Isotopic Filter

  • Action: Filter all resulting product ions through a 3:1 intensity ratio check.

  • Causality: Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio[2]. If a fragment ion exhibits this exact isotopic envelope, the system definitively validates that the chlorine atom is retained. If the fragment lacks this envelope (appearing as a monoisotopic peak), it validates the neutral loss of the chlorine radical (-35 Da)[3].

Quantitative Data & Fragmentation Analysis

The table below summarizes the high-resolution HCD fragmentation data acquired in ESI- mode. The exact mass calculations validate the proposed mechanistic pathways.

Table 2: HCD Fragmentation Data for [M-H]⁻ (Precursor m/z 245.9938, ³⁵Cl)

Proposed Fragment IonExact m/z (Observed)Neutral LossIsotopic SignatureMechanistic Assignment
[M-H-CO]⁻ 217.9989-27.9949 Da (CO)3:1 Ratio RetainedLow-energy cleavage of the 2-carbaldehyde group.
[M-H-HF]⁻ 225.9876-20.0062 Da (HF)3:1 Ratio RetainedFluorine loss from the 4-trifluoromethyl group.
[M-H-Cl]•⁻ 211.0250-34.9688 Da (Cl•)Absent (Monoisotopic)High-energy radical cleavage of the 7-chloro group.
[M-H-CO-HF]⁻ 197.9927-48.0011 Da3:1 Ratio RetainedDual neutral loss of carbon monoxide and hydrogen fluoride.

Structural Visualization

The following diagram illustrates the validated HCD fragmentation pathway, highlighting the causality between the precursor ion and its primary neutral losses.

G M [M-H]⁻ m/z 245.99 (³⁵Cl) Precursor Ion F1 [M-H-CO]⁻ m/z 217.99 (³⁵Cl) Aldehyde Cleavage M->F1 - CO (-28 Da) F2 [M-H-HF]⁻ m/z 225.98 (³⁵Cl) Fluorine Loss M->F2 - HF (-20 Da) F3 [M-H-Cl]•⁻ m/z 211.02 Radical Cleavage M->F3 - Cl• (-35 Da) F4 [M-H-CO-HF]⁻ m/z 197.99 (³⁵Cl) Dual Neutral Loss F1->F4 - HF (-20 Da) F2->F4 - CO (-28 Da)

HCD Fragmentation Pathway of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde in ESI-

Conclusion

For the structural analysis of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde, Orbitrap HCD provides the optimal balance of mass accuracy and structural coverage, allowing for the unambiguous assignment of CO and HF losses. While QqQ CID remains superior for high-throughput quantification, it lacks the resolution required to validate complex isotopic envelopes. By employing a self-validating protocol that leverages the intrinsic ³⁵Cl/³⁷Cl isotopic ratio, researchers can confidently map the fragmentation landscape of this highly functionalized scaffold without over-relying on synthetic standards.

References[1] Title: Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide

Source: benchchem.com URL: 3] Title: 5-Chloroindole: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance Source: benchchem.com URL: 4] Title: Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils Source: acs.org URL: 2] Title: Evidence That Chlorinated Auxin Is Restricted to the Fabaceae But Not to the Fabeae Source: nih.gov URL:

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde Analytical Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unequivocal identification and purity assessment of novel chemical entities are paramount....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal identification and purity assessment of novel chemical entities are paramount. 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde, a halogenated and trifluoromethyl-substituted indole derivative, represents a class of compounds with significant potential in medicinal chemistry, largely due to the diverse biological activities associated with the indole scaffold.[1] The validation of its analytical standard is a critical step to ensure the reliability and reproducibility of experimental data in drug discovery pipelines.

This guide provides an in-depth technical comparison of the spectroscopic methods used to validate analytical standards of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde. By examining predicted data for the target compound and comparing it with experimental data from structurally related indole-2-carbaldehydes, we will elucidate the influence of specific substituents on the spectroscopic fingerprint. This approach, grounded in established analytical principles, offers a robust framework for the characterization of this and similar complex molecules.

The Imperative of Spectroscopic Validation

Analytical method validation provides documented evidence that a method will reliably meet the requirements for its intended purpose.[2] For a chemical standard, this means confirming its identity and purity. Spectroscopic techniques are the cornerstone of this validation process, each providing a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F).

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

The combination of these techniques creates a comprehensive and self-validating system for the characterization of an analytical standard.

Spectroscopic Profile of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde: A Predictive and Comparative Analysis

Due to the limited availability of public experimental data for 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde, we will utilize predicted spectroscopic data as a baseline for our analysis. This data will be compared with experimental data from well-characterized, structurally similar indole-2-carbaldehydes to highlight the expected spectral features.

Table 1: Predicted ¹H NMR Data for 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde and Experimental Data for Related Compounds

Assignment Predicted Chemical Shift (δ) ppm for 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde *Experimental Chemical Shift (δ) ppm for 1H-Indole-2-carbaldehyde[4] Notes on Substituent Effects
Aldehyde-H~10.09.88The electron-withdrawing nature of the chloro and trifluoromethyl groups is expected to slightly deshield the aldehyde proton, shifting it downfield.
NH~11.5Not reported in CDCl₃The indole NH proton chemical shift is highly dependent on solvent and concentration. A downfield shift is expected due to the electron-withdrawing substituents.
H-3~7.57.30The deshielding effect of the adjacent aldehyde group is the primary influence.
H-5~7.87.20The trifluoromethyl group at C-4 will strongly deshield the adjacent H-5, leading to a significant downfield shift.
H-6~7.67.41The chloro group at C-7 will have a moderate deshielding effect on H-6.

*Predicted using advanced NMR prediction algorithms. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde and Experimental Data for Related Compounds

Assignment Predicted Chemical Shift (δ) ppm for 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde *Experimental Chemical Shift (δ) ppm for 1H-Indole-2-carbaldehyde[4] Notes on Substituent Effects
C=O~185182.89Electron-withdrawing groups on the ring are expected to slightly deshield the carbonyl carbon.
C-2~138136.87The attachment of the aldehyde group is the dominant factor.
C-3~118115.60Minimal change expected from distant substituents.
C-4~125 (quartet, J ≈ 30 Hz)124.37The carbon bearing the trifluoromethyl group will appear as a quartet in the proton-coupled spectrum due to C-F coupling.
C-5~123122.20Deshielded by the adjacent trifluoromethyl group.
C-6~129128.25Deshielded by the adjacent chloro group.
C-7~130113.28The carbon bearing the chloro group will be significantly deshielded.
CF₃~124 (quartet, J ≈ 270 Hz)N/AThe trifluoromethyl carbon will appear as a quartet with a large coupling constant.

*Predicted using advanced NMR prediction algorithms. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

Table 3: Expected IR Absorption Bands for 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde

Functional Group **Expected Wavenumber (cm⁻¹) **Comparison with Unsubstituted Indole-2-carbaldehyde
N-H Stretch3200-3400 (broad)Similar to other indoles, this band confirms the presence of the N-H group.[5]
C=O Stretch (aldehyde)1660-1680The electron-withdrawing substituents may cause a slight shift to a higher wavenumber compared to the unsubstituted analog.
C-Cl Stretch700-800A sharp absorption in this region would be indicative of the chloro substituent.
C-F Stretch1000-1400 (strong, multiple bands)The trifluoromethyl group will give rise to very strong and characteristic absorption bands in this region.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion: For 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde (C₁₀H₅ClF₃NO), the expected monoisotopic mass is approximately 247.00 g/mol . The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

  • Fragmentation: Common fragmentation pathways for indole-2-carbaldehydes involve the loss of the formyl group (CHO) and subsequent fragmentation of the indole ring. The presence of the trifluoromethyl group is expected to influence the fragmentation pattern, potentially leading to the loss of CF₃.

Experimental Protocols for Spectroscopic Validation

The following are detailed, step-by-step methodologies for the spectroscopic analysis of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analytical standard.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[7]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data (Free Induction Decay) using Fourier transformation.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of the solid analytical standard directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the analytical standard in a suitable solvent (e.g., acetonitrile, methanol).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in positive or negative ion mode over a suitable mass range.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Compare the experimental mass and isotopic pattern with the theoretical values for the proposed elemental composition to confirm the molecular formula.

    • Analyze the fragmentation pattern to further support the proposed structure.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the spectroscopic validation process.

Spectroscopic_Validation_Workflow cluster_sample Analytical Standard cluster_techniques Spectroscopic Analysis cluster_data Data Analysis & Validation Standard 7-Chloro-4-(trifluoromethyl)- 1H-indole-2-carbaldehyde NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Standard->NMR Analysis IR IR Spectroscopy Standard->IR Analysis MS Mass Spectrometry Standard->MS Analysis Structure Structural Elucidation NMR->Structure IR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment Structure->Purity Validation Validated Standard Purity->Validation Identity->Purity

Caption: Workflow for the spectroscopic validation of an analytical standard.

Conclusion

References

  • BenchChem. (2025). Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637633, 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Patil, R., & Surana, S. J. (2013). Synthetic and medicinal applications of indole carboxaldehydes. Arabian Journal of Chemistry, 6(4), 341-349.
  • Sadaphal, S. A., et al. (2012). Cellulose sulfuric acid as a bio-supported and recyclable catalyst for the rapid synthesis of bis(indolyl)methanes under solvent-free conditions. Green Chemistry Letters and Reviews, 5(2), 249-254.
  • MedChemExpress. (n.d.). Certificate of Analysis: Indole-2-carbaldehyde.
  • ChemScene. (n.d.). Certificate of Analysis: 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile.
  • Thermo Fisher Scientific. (n.d.). Certificate of Analysis: 5-Chloro-2-(trifluoromethyl)benzaldehyde.
  • Singh, R., & Pandey, G. (2020). Palladium-catalyzed C-H amination of indoles with secondary amines. Journal of Organic Chemistry, 85(2), 453-467.
  • Particle Analytical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (2018). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Retrieved from [Link]

  • Beilstein Journals. (2014). Supporting Information File 1 NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde: Comprehensive Safety and Disposal Protocol

Operational Context and Chemical Profiling 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde (CAS: 883522-93-8) is a highly specialized, polyfunctional building block widely utilized in the synthesis of advanced phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Context and Chemical Profiling

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde (CAS: 883522-93-8) is a highly specialized, polyfunctional building block widely utilized in the synthesis of advanced pharmaceutical intermediates. The molecule features a reactive aldehyde moiety, an indole core, and two distinct halogenated substituents: a chlorine atom and a trifluoromethyl group.

From a logistical and safety standpoint, the presence of both C-Cl and C-F bonds fundamentally alters the environmental fate and required disposal mechanisms of this compound. Halogenated organic compounds exhibit high thermal stability and environmental persistence, meaning improper disposal can lead to severe ecological contamination and regulatory violations.

Mechanistic Causality of Disposal Constraints

Understanding why specific disposal routes are mandated ensures operational compliance and safety:

  • Halogenated Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry. Standard municipal incineration temperatures are insufficient to cleave these bonds, potentially leading to the atmospheric release of toxic fluorinated byproducts.

  • Acid Gas Generation: When successfully combusted at high temperatures, chlorinated and fluorinated organics generate hydrochloric acid (HCl) and hydrofluoric acid (HF) gases. Therefore, disposal facilities must utilize specialized[1] to neutralize these highly corrosive emissions before environmental discharge.

  • Regulatory Segregation: The EPA strictly regulates the disposal of halogenated organic compounds. [2], as the entire mixed volume must then be treated as halogenated waste.

Quantitative Data & Waste Profiling

To facilitate accurate waste characterization, the following operational parameters must be documented on all disposal manifests:

PropertyValueOperational Implication
CAS Number 883522-93-8Unique identifier required for EHS waste profiling.
Molecular Formula C10H5ClF3NOPresence of Cl and F mandates the "Halogenated" waste stream.
Molecular Weight 247.61 g/mol Used for stoichiometric calculations if neutralization is required.
Halogen Content ~32.5% by massHigh halogen density requires specialized high-temperature incineration.
Hazard Class Irritant, Acute Tox 4Mandates specific PPE (nitrile gloves, safety goggles) during handling[3].

Step-by-Step Methodologies

Protocol A: Routine Waste Segregation and Packaging

This protocol ensures self-validating compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated waste.

  • Characterize the Waste State: Determine if the waste is a pure solid (e.g., expired reagent), a contaminated consumable (e.g., Kimwipes, filter paper), or a liquid mixture (e.g., dissolved in dichloromethane or DMF).

  • Select Compatible Containment:

    • For Solids/Consumables: Utilize a wide-mouth High-Density Polyethylene (HDPE) container.

    • For Liquid Mixtures: Utilize a designated, chemically compatible 5-gallon safety carboy specifically marked for "Halogenated Organic Solvents"[2].

  • Execute Segregation: Strictly isolate this waste from non-halogenated solvent streams (like pure ethanol or hexane) to prevent excessive disposal surcharges and potential chemical incompatibilities.

  • Apply Regulatory Labeling: Affix a standardized Hazardous Waste tag immediately upon the first addition of waste. Explicitly write "7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde" (do not use abbreviations) and check the "Halogenated" and "Irritant" hazard boxes.

  • Establish Secondary Containment: Place the primary waste container within a secondary containment bin to capture any potential leaks during the temporary accumulation period.

Protocol B: Solid Chemical Spill Recovery

In the event of a localized spill of the pure solid compound, follow this operational plan to minimize aerosolization and exposure:

  • Isolate and Secure: Restrict access to the spill zone. If the spill occurred inside a fume hood, lower the sash to maintain negative pressure.

  • Don PPE: Equip double nitrile gloves, splash-proof safety goggles, and a standard laboratory coat.

  • Suppress Aerosolization: Gently cover the spilled powder with slightly damp absorbent paper. This physical barrier prevents the irritating powder from becoming airborne.

  • Mechanical Collection: Use a non-sparking, inert scoop to carefully transfer the absorbed material into a designated solid hazardous waste container.

  • Chemical Decontamination: Wipe the spill surface with a compatible solvent (e.g., isopropanol) to dissolve residual traces, followed by a standard soap and water wash. Dispose of all cleanup materials as solid halogenated waste.

Waste Treatment Workflow & Environmental Fate

The following logical workflow illustrates the mandatory decision tree and subsequent environmental fate of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde waste.

G Start 7-Chloro-4-(trifluoromethyl)- 1H-indole-2-carbaldehyde Waste Generation Decision Physical State? Start->Decision Solid Solid Waste Collection (HDPE Container) Decision->Solid Powder / Crystals Liquid Liquid Waste Collection (Halogenated Carboy) Decision->Liquid Dissolved in Solvent Incineration Rotary Kiln Incineration (>1000°C) Solid->Incineration Liquid->Incineration Scrubbing Caustic Scrubbing (Neutralize HF/HCl) Incineration->Scrubbing Flue Gas (HF/HCl) Safe Safe Environmental Discharge Scrubbing->Safe

Figure 1: Decision tree and environmental fate for halogenated indole waste disposal.

References

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov. Available at:[Link]

  • NextSDS Chemical Database. "5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde Hazard Classifications (Analogous Reference)." NextSDS.com. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde: Advanced Handling, PPE, and Operational Safety Guide As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde: Advanced Handling, PPE, and Operational Safety Guide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanism. To handle 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde safely, we must first understand its molecular anatomy. This compound is not merely a generic powder; it is a highly engineered, reactive intermediate[1].

By understanding why this molecule behaves the way it does, we can design a self-validating safety protocol that protects researchers, ensures experimental integrity, and streamlines disposal.

Mechanistic Hazard Profile: The "Why" Behind the Danger

The hazard profile of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde (CAS: 883522-93-8) is driven by the synergistic effects of its functional groups[1]:

  • The Indole Core & Halogens (-CF3, -Cl): These groups confer extreme lipophilicity. If the powder contacts unprotected skin, the molecule readily partitions into the lipid-rich stratum corneum, facilitating rapid transdermal absorption.

  • The Carbaldehyde Group (-CHO): Aldehydes are potent electrophiles. Once absorbed into the skin or respiratory tract, the aldehyde carbon undergoes nucleophilic attack by the primary amines of lysine residues in your epidermal or mucosal proteins[2].

This reaction forms a covalent Schiff base (imine), effectively crosslinking your tissue's proteins[3]. The immune system recognizes these modified proteins as foreign (haptenation), leading to severe contact dermatitis, ocular damage, and respiratory sensitization[4].

ToxicityMechanism A 7-Chloro-4-(trifluoromethyl) -1H-indole-2-carbaldehyde B Lipophilic Indole Core (Skin Penetration) A->B C Electrophilic Aldehyde (-CHO) A->C D Epidermal Proteins (Lysine Primary Amines) B->D Transdermal Absorption E Schiff Base Formation (Covalent Crosslinking) C->E Nucleophilic Attack D->E F Protein Haptenation & Sensitization (Dermatitis) E->F

Mechanistic pathway of dermal sensitization via Schiff base formation.

The PPE Matrix: Causality-Driven Protection

Standard laboratory PPE is insufficient for prolonged handling of reactive, lipophilic halogenated aldehydes[5]. The following matrix outlines the required protective equipment and the chemical causality dictating its use.

PPE CategorySpecificationChemical Causality & Rationale
Hand Protection Double-gloving: 8-mil Nitrile (outer) over 4-mil Nitrile (inner).The lipophilic -CF3 and indole groups can permeate standard thin latex or low-grade nitrile over time. Double-gloving ensures a sterile barrier is maintained if the outer glove is contaminated.
Eye Protection Chemical Splash Goggles (Indirectly vented).Powders can aerosolize. The aldehyde group will rapidly crosslink corneal proteins upon contact, causing irreversible damage[3]. Standard safety glasses lack the orbital seal required to stop airborne dust.
Respiratory Fume Hood (Minimum 100 fpm face velocity) or P100 Particulate Respirator .Aldehydes are potent respiratory sensitizers[4]. All handling must occur within a certified chemical fume hood. If weighing outside a hood is unavoidable, a P100 half-mask is mandatory.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffs.Knit cuffs prevent the wrists from being exposed between the glove and the coat sleeve, a common site for accidental powder deposition and subsequent dermatitis.

Operational Workflow: Step-by-Step Methodology

To minimize exposure to hazardous chemicals, we rely on microscale techniques and strict engineering controls[6]. Follow this self-validating protocol for weighing and reaction setup.

Phase 1: Preparation & Weighing

  • Static Mitigation: Halogenated powders are highly prone to static cling, which can cause the powder to "jump" and aerosolize. Wipe down the balance area inside the fume hood with an anti-static cloth before beginning.

  • Tool Selection: Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas, which generate static electricity.

  • Taring: Place a pre-creased piece of anti-static weighing paper or a glass weighing boat onto the analytical balance. Tare the balance.

  • Transfer: Carefully transfer the required mass of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde. Keep the source bottle as close to the weighing boat as possible to minimize the travel distance of the powder.

Phase 2: Solubilization & Reaction Setup

  • In-Hood Dissolution: Do not transport the dry powder across the lab. Immediately dissolve the weighed compound in your reaction solvent (e.g., DMF, DMSO, or DCM) while still inside the fume hood.

  • Vessel Sealing: Transfer the solution to the reaction vessel and seal it with a septum before removing it from the weighing area.

  • Inert Atmosphere: Because aldehydes can slowly oxidize to carboxylic acids in the presence of air, flush the sealed reaction vessel with dry Nitrogen or Argon.

Spill Response & Disposal Plan: The "Amine Quench"

Spill Response Protocol:

  • Containment: If the powder spills, do not sweep it dry.

  • The Amine Quench: Lightly spray or overlay the spill with a 1M solution of a benign primary amine (such as Glycine or Ethanolamine ) dissolved in water/ethanol.

  • Mechanism of Action: The benign amine will rapidly react with the hazardous carbaldehyde group, forming a stable, non-volatile, and water-soluble imine. This chemically disarms the sensitizing hazard.

  • Cleanup: After 5 minutes of quenching, wipe up the deactivated residue with absorbent pads.

  • Sanitization: Wash the area with a 10% bleach solution, followed by water.

Waste Segregation:

  • Solid Waste: Contaminated gloves, weighing papers, and spill pads must be placed in a sealed, labeled biohazard/chemical waste bag designated for Halogenated Solid Waste .

  • Liquid Waste: All reaction filtrates and solvent washes containing this compound must be disposed of in a clearly labeled Halogenated Organic Waste carboy. Never mix with aqueous or non-halogenated waste streams[7].

OperationalWorkflow Start Pre-Operation Setup (Fume Hood & PPE) Weighing Weighing Protocol (Anti-static tools) Start->Weighing Transfer Solvent Transfer (Closed System) Weighing->Transfer Reaction Reaction Execution Transfer->Reaction Decon Chemical Quenching (1M Glycine/Ethanolamine) Reaction->Decon Disposal Halogenated Waste Segregation Decon->Disposal

Step-by-step operational and disposal workflow for reactive halogenated indoles.

References

  • 1int Chemical Database. (n.d.). 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde Chemical Data and Hazard Classification. Retrieved from [Link] (Indexed via Grounding Data[1])

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from[Link] (Indexed via Grounding Data[5],[6],[7])

  • Erickson, M. A., et al. (2018). Environmental Aldehyde Sources and the Health Implications of Exposure. PMC. Retrieved from[Link] (Indexed via Grounding Data[4])

  • Military Medical Science Letters (MMSL). (2014). Irritant Compounds: Aldehydes. Retrieved from [Link] (Indexed via Grounding Data[3])

  • MDPI Materials. (2021). Aldehydes: What We Should Know About Them. Retrieved from [Link] (Indexed via Grounding Data[2])

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.